2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
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Overview
Description
2-[4-(3-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as MDP-2-P due to its complex chemical name.
Mechanism of Action
MDP-2-P acts as a selective antagonist of the serotonin 5-HT1A receptor and a partial agonist of the dopamine D2 receptor. This mechanism of action is thought to underlie the compound's potential therapeutic effects on neurological disorders. MDP-2-P has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects
MDP-2-P has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter activity is thought to underlie the compound's potential therapeutic effects on neurological disorders. MDP-2-P has also been shown to have antioxidant and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
MDP-2-P has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on MDP-2-P. One direction is to further investigate the compound's potential therapeutic effects on neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to explore the compound's potential use as a tool compound in drug discovery and development. Finally, research could focus on developing new synthesis methods for MDP-2-P that improve its yield and purity.
Synthesis Methods
MDP-2-P can be synthesized using a multistep process that involves the reaction of 3-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2,4-pentanedione. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to produce high yields of MDP-2-P with high purity.
Scientific Research Applications
MDP-2-P has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potential therapeutic effects on a range of neurological disorders, including depression, anxiety, and schizophrenia. MDP-2-P has also been studied for its potential use as a tool compound in drug discovery and development.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-9-7-20(8-10-21)14-5-4-6-15(11-14)23-3/h4-6,11H,7-10H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYISXOTXNLLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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